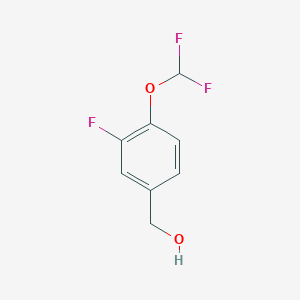

(4-(Difluoromethoxy)-3-fluorophenyl)methanol

Vue d'ensemble

Description

“(4-(Difluoromethoxy)-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C8H8F2O2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of methanol and its derivatives typically involves the hydrogenation of CO2 . This process can be carried out using a variety of catalysts, including those based on copper, zinc, and aluminum . The synthesis of methanol is a complex process that involves several steps, including the formation of an intermediate compound, the reduction of this intermediate, and the final production of methanol . The efficiency of this process can be influenced by a variety of factors, including the choice of catalyst, the temperature and pressure of the reaction, and the composition of the feed gas .

Molecular Structure Analysis

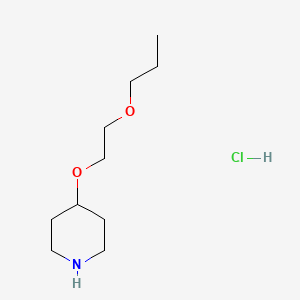

The molecular structure of “(4-(Difluoromethoxy)-3-fluorophenyl)methanol” is characterized by the presence of a phenyl ring substituted with a difluoromethoxy group at the 4-position and a fluorine atom at the 3-position . The molecule also contains a hydroxyl group, which contributes to its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(Difluoromethoxy)-3-fluorophenyl)methanol” include a density of 1.2±0.1 g/cm3, a boiling point of 408.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 69.6±3.0 kJ/mol .

Applications De Recherche Scientifique

Theoretical Studies and Molecular Analysis

A theoretical study using Density Functional Theory (DFT) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, reveals insights into the molecular structure and active sites of such molecules. This research is crucial for understanding the physical and chemical properties of (4-(Difluoromethoxy)-3-fluorophenyl)methanol and related compounds (Trivedi, 2017).

Solvent and Reaction Medium Studies

The refractive indices of another similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, were measured in methanol and benzene mixtures. This type of study is significant for understanding the solvent interactions of compounds like (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Chavan & Gop, 2016).

Enzymatic Desymmetrization in Organic Solvents

Research on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents provides a pathway to understand the biocatalytic processes applicable to compounds like (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Liu et al., 2014).

Palladium Catalyzed Synthesis

The synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions highlights a method potentially applicable for the synthesis or modification of (4-(Difluoromethoxy)-3-fluorophenyl)methanol (Sun, Sun & Rao, 2014).

Proton Exchange Membranes in Fuel Cells

A study on sulfonated poly(arylene ether sulfone) copolymers for fuel cell applications, involving compounds like 4-fluorobenzophenone, provides insight into the potential use of (4-(Difluoromethoxy)-3-fluorophenyl)methanol in advanced material science (Kim, Robertson & Guiver, 2008).

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-3-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORPQEYNJLSPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Difluoromethoxy)-3-fluorophenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)

![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)